

The Genesis of a Nootropic Peptide: A Technical History of Semax Development

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Semax (Met-Glu-His-Phe-Pro-Gly-Pro) is a synthetic heptapeptide analogue of the adrenocorticotropic hormone (ACTH) fragment, ACTH(4-10). Developed in the 1980s at the Institute of Molecular Genetics of the Russian Academy of Sciences, it represents a significant achievement in Soviet-era peptide research.[1][2][3] This technical guide delineates the discovery, history, and development of Semax, presenting a comprehensive overview of its preclinical and clinical evaluation. It details the experimental protocols employed in key studies, summarizes quantitative data in structured tables, and provides visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the scientific foundations of this unique neuroprotective and nootropic agent.

Discovery and Historical Context

The development of Semax is rooted in the broader history of peptide research in the former Soviet Union, which saw significant investment in the development of novel pharmaceuticals with applications in both military and civilian medicine.[3][4] The initial impetus for this line of research came from the observation that ACTH and its fragments possessed neurotrophic effects independent of their hormonal activity.[1]



In the late 1970s and early 1980s, a research team at the Institute of Molecular Genetics of the Russian Academy of Sciences embarked on a program to create a stable and potent nootropic peptide based on the ACTH(4-10) fragment.[1][3] The primary challenge was the rapid degradation of the native peptide in the body. The breakthrough came with the addition of a Pro-Gly-Pro tripeptide sequence to the C-terminus of the ACTH(4-7) fragment, which significantly enhanced its metabolic stability.[5] This novel compound, Met-Glu-His-Phe-Pro-Gly-Pro, was named Semax.

Preclinical experiments in animals were conducted throughout the 1980s and early 1990s, with Phase I clinical trials commencing between 1990 and 1994, followed by Phase II trials from 1994 to 1996. Subsequently, Semax was approved for medical use in the Russian Federation and is included in the Russian List of Vital & Essential Drugs.[6]

Chemical and Physical Properties

| Property | - Value |
|---------------------|-----------------------------|
| Chemical Formula | C37H51N9O10S |
| Molar Mass | 813.92 g/mol |
| Amino Acid Sequence | Met-Glu-His-Phe-Pro-Gly-Pro |
| Appearance | White lyophilized powder |
| Solubility | Soluble in sterile water |

Preclinical Research: Mechanism of Action and Efficacy

Semax has been the subject of extensive preclinical research, primarily in rodent models, to elucidate its mechanism of action and evaluate its neuroprotective and nootropic effects.

Modulation of Neurotrophic Factor Systems

A primary mechanism of Semax's action is its ability to upregulate the expression of brainderived neurotrophic factor (BDNF) and its signaling receptor, tropomyosin receptor kinase B (TrkB).[7][8]



Table 1: Effects of Semax on BDNF and TrkB in the Rat Hippocampus[7][8]

| Parameter | Fold Increase | Time Point |
|-------------------------------|---------------|------------|
| BDNF Protein Levels | 1.4 | 3 hours |
| TrkB Tyrosine Phosphorylation | 1.6 | 3 hours |
| Exon III BDNF mRNA Levels | 3.0 | 3 hours |
| TrkB mRNA Levels | 2.0 | 3 hours |

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Effects on Monoaminergic Systems

Semax has been shown to modulate the dopaminergic and serotonergic systems in the brain. While it does not directly increase dopamine levels, it potentiates the effects of D-amphetamine on dopamine release.[2] It does, however, significantly increase the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), suggesting an increased turnover of serotonin. [2][9][10]

Table 2: Effects of Semax on Serotonin Metabolism in Rodents[2]

| Parameter | Percentage Increase | Time Point |
|--------------------------------|---------------------|------------|
| Striatal 5-HIAA Tissue Content | +25% | 2 hours |
| Extracellular Striatal 5-HIAA | up to 180% | 1-4 hours |

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Neuroprotection in Ischemic Stroke Models



A significant body of preclinical evidence supports the neuroprotective effects of Semax in models of cerebral ischemia.

Experimental Protocol: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats[11][12]

- Animal Model: Male Wistar rats are typically used.
- Anesthesia: Anesthesia is induced via intraperitoneal injection of a suitable anesthetic agent.
- Surgical Procedure: A craniotomy is performed to expose the middle cerebral artery (MCA).
 The distal segment of the MCA is then permanently occluded using electrocoagulation.
- Drug Administration: Semax is administered intraperitoneally at various time points postocclusion.
- Tissue Collection and Analysis: Animals are euthanized at different time points (e.g., 3, 24, and 72 hours) after pMCAO. Brain tissue from the ischemic cortex is collected for molecular and histological analysis, including gene expression studies.[11]

Table 3: Effects of Semax on Gene Expression in Rat Brain 3 Days After pMCAO[13]

| Gene | Fold Change | Function |
|------|-------------|-----------------------------|
| Csf3 | ≥10 | Neuroprotective, regulatory |
| Artn | ≥10 | Neuroprotective, regulatory |
| ll1b | ≥10 | Cytokine, neuroprotective |
| 116 | ≥10 | Cytokine, neuroprotective |

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Clinical Research: Therapeutic Applications

Semax has been investigated in clinical trials for a range of conditions, primarily in Russia and Eastern Europe.



Ischemic Stroke

Clinical studies have evaluated the efficacy of Semax in patients recovering from ischemic stroke.[14]

Clinical Trial Protocol: Ischemic Stroke Rehabilitation[14]

- Participants: 110 patients after ischemic stroke.
- Treatment Groups: Patients were divided into early (89±9 days post-stroke) and late (214±22 days post-stroke) rehabilitation groups, with subgroups receiving Semax.
- Dosage and Administration: 6000 mcg/day of Semax administered intranasally for 10 days, with two courses separated by a 20-day interval.
- Outcome Measures: Plasma BDNF levels, motor performance (British Medical Research Council scale), and functional independence (Barthel index).

Key Findings: Administration of Semax, regardless of the timing of rehabilitation, led to a rapid and sustained increase in plasma BDNF levels.[14] This was associated with accelerated functional recovery and improved motor performance.[14]

Optic Nerve Disease

Semax has also been studied for its therapeutic potential in various optic nerve diseases.[15] [16][17][18]

Clinical Trial Protocol: Optic Nerve Disease[15][18]

- Participants: Patients with vascular, toxic-allergic, and inflammatory diseases of the optic nerve, and partial optic nerve atrophy.
- Treatment Groups:
 - Group 1: Intranasal administration of Semax as nasal drops.
 - Group 2: Endonasal electrophoresis of Semax.



- Group 3: Control (basic neurotrophic and anti-inflammatory therapy).
- Dosage:
 - Intranasal drops: 600-1200 μ g/day for 8-10 days.[18]
 - Endonasal electrophoresis: 400-600 μ g/day for 8-10 days.[18]
- Outcome Measures: Visual acuity, visual field, electric sensitivity and conductivity of the optic nerve, and color vision.

Key Findings: The addition of Semax to standard therapy resulted in a more favorable intensity and rate of recovery of visual functions.[15][18] In one study, endonasal electrophoresis of Semax led to an extension of the visual field by an average of 93.1 total degrees in 83.3% of treated eyes.[18]

Cognitive Enhancement in Healthy Individuals

Studies in healthy volunteers have suggested that Semax possesses nootropic properties. Intranasal administration of 0.25-1.0 mg of Semax was shown to have a long-term (20-24 hours) beneficial effect on the work efficiency of operators.[19]

Conclusion

The development of Semax represents a notable chapter in the history of peptide-based therapeutics. Originating from fundamental research into the non-hormonal actions of ACTH fragments, its synthesis and subsequent preclinical and clinical evaluation have established it as a compound with significant neuroprotective and nootropic potential. Its multifaceted mechanism of action, encompassing the modulation of neurotrophic factor systems and monoaminergic pathways, provides a strong rationale for its observed therapeutic effects in conditions such as ischemic stroke and optic nerve disease. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of Semax and related peptide-based neurotherapeutics.

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